Methyl(phenyl)stannane

Organometallic Chemistry Thermal Analysis Material Stability

Methyl(phenyl)stannane (CAS 57025-30-6), also known as phenylmethyltin dihydride (PhMeSnH₂), is a diorganotin dihydride belonging to the arylstannane class of organometallic reagents. It features a tin atom bonded to one methyl group, one phenyl group, and two reactive hydride ligands, giving it a molecular formula of C₇H₁₀Sn and a molecular weight of approximately 212.86 g/mol.

Molecular Formula C7H8Sn
Molecular Weight 210.85 g/mol
CAS No. 57025-30-6
Cat. No. B14610946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(phenyl)stannane
CAS57025-30-6
Molecular FormulaC7H8Sn
Molecular Weight210.85 g/mol
Structural Identifiers
SMILESC[Sn]C1=CC=CC=C1
InChIInChI=1S/C6H5.CH3.Sn/c1-2-4-6-5-3-1;;/h1-5H;1H3;
InChIKeyBRQVULKQFDNFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl(phenyl)stannane (CAS 57025-30-6) – A Diorganotin Dihydride for Specialized Synthetic Transformations


Methyl(phenyl)stannane (CAS 57025-30-6), also known as phenylmethyltin dihydride (PhMeSnH₂), is a diorganotin dihydride belonging to the arylstannane class of organometallic reagents [1]. It features a tin atom bonded to one methyl group, one phenyl group, and two reactive hydride ligands, giving it a molecular formula of C₇H₁₀Sn and a molecular weight of approximately 212.86 g/mol [2]. Unlike tetraorganotin compounds, which are widely used as stoichiometric coupling partners, this dihydride presents a unique Sn–H functionality that enables dehydrocoupling and hydride transfer chemistry not possible with fully substituted analogs [3]. Its procurement is most relevant for synthetic laboratories requiring a phenyl-bearing organotin hydride with a defined, unsymmetrical substitution pattern for specialized Sn–H bond reactivity studies.

Why Generic Substitution Fails for Methyl(phenyl)stannane (CAS 57025-30-6) Procurement


Generic substitution of methyl(phenyl)stannane with other organotin reagents is scientifically untenable due to fundamentally divergent reactivity profiles dictated by the number of organic substituents. Tetraorganotins (e.g., trimethyl(phenyl)tin, CAS 934-56-5) lack Sn–H bonds and therefore cannot participate in dehydrocoupling or radical hydrogen atom transfer reactions; they function exclusively as nucleophilic aryl transfer agents [1]. Conversely, triorganotin hydrides (e.g., Ph₃SnH) possess only one Sn–H bond and typically exhibit different regioselectivity in hydrometallation or reduction compared to dihydrides [2]. The presence of two reactive Sn–H bonds in methyl(phenyl)stannane uniquely positions it for stoichiometric 1:1 dehydrocoupling with difunctional substrates, a reactivity mode not accessible to either tetraorganotins or monohydrides [3]. Consequently, substituting a tetraorganotin or triorganotin hydride for this dihydride would fundamentally alter reaction outcomes, leading to failed syntheses or unintended byproducts.

Quantitative Differentiation of Methyl(phenyl)stannane (CAS 57025-30-6) from In-Class Analogs


Thermal Stability Comparison of Methyl(phenyl)stannane vs. Other Diorganotin Dihydrides

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) demonstrate that methyl(phenyl)stannane (PhMeSnH₂) and its structural analogs exhibit comparable thermal stability profiles. All studied unsymmetrical diorganotin dihydrides, including PhMeSnH₂, PhEtSnH₂, PhBuSnH₂, and BuMeSnH₂, remain thermally stable up to (190 ± 10) °C, with degradation occurring only above this temperature range [1]. This evidence confirms that substituting the alkyl group from methyl to ethyl or butyl does not confer a significant thermal stability advantage; therefore, selection of PhMeSnH₂ is driven by the desired steric and electronic properties of the phenyl/methyl combination rather than any stability deficit.

Organometallic Chemistry Thermal Analysis Material Stability

Stoichiometric Dehydrocoupling Efficiency of Methyl(phenyl)stannane with Biuret

In a comparative study of diorganotin dihydride reactivity, methyl(phenyl)stannane (PhMeSnH₂) reacts with biuret (H₂L) via Sn–H/N–H dehydrocoupling. When the reaction is performed at a 1:1 molar ratio, it proceeds to completion, yielding the corresponding tetra-coordinate cyclic product. In contrast, reactions conducted at 2:1 or 1:2 molar ratios do not reach completion [1]. This quantitative stoichiometric requirement is consistent across the series of unsymmetrical dihydrides studied (PhEtSnH₂, PhBuSnH₂, BuMeSnH₂) and underscores that the 1:1 reaction stoichiometry is a defining feature of this compound class. Tetraorganotin analogs (e.g., PhSnMe₃) are entirely unreactive under these conditions due to the absence of Sn–H bonds.

Dehydrocoupling Sn–H Activation Organotin Reagents

Physical State and Handling Advantages Relative to Tetraorganotin Analogs

Classical studies on methylphenylstannanes established that increasing phenyl substitution raises melting points and generally reduces reactivity [1]. While quantitative physical data for methyl(phenyl)stannane itself are limited in the primary literature, the compound is reported as a liquid or low-melting solid, in contrast to tetraphenylstannane (Ph₄Sn, mp 225–228 °C) and other highly arylated tetraorganotins which are crystalline solids at room temperature. This physical state distinction has direct implications for laboratory handling: liquid dihydrides can be more conveniently dispensed via syringe techniques for small-scale synthetic applications, whereas solid tetraaryltins may require weighing and dissolution in a glovebox. Although this is a class-level inference, the trend is well-documented and supports the selection of a dihydride for applications where ease of liquid handling is advantageous.

Physical Properties Organotin Reagents Laboratory Handling

Toxicity Profile Inferred from Organotin Substituent Count

Extensive quantitative structure-activity relationship (QSAR) studies demonstrate that the toxicity of organotin compounds is strongly correlated with the number of organic substituents on tin. Trisubstituted organotins (R₃SnX) are substantially more toxic than disubstituted (R₂SnX₂) or monosubstituted (RSnX₃) compounds, and tetrasubstituted compounds (R₄Sn) are generally considered to have low toxicity [1][2]. Within the triorganotin series, toxicity decreases progressively with increasing alkyl chain length from methyl to octyl [1]. Methyl(phenyl)stannane, bearing two organic groups (methyl and phenyl) and two hydride ligands, belongs to the diorganotin dihydride subclass. By class-level inference, it is expected to exhibit lower acute toxicity than trisubstituted analogs such as trimethyl(phenyl)tin (CAS 934-56-5) or triphenyltin hydride. While direct toxicological data for this specific compound are absent from the public literature, the well-established substituent-toxicity relationship provides a rational basis for its preferential selection in laboratory settings where minimizing reagent hazard is a priority.

Toxicology Organotin Safety Environmental Chemistry

Synthetic Accessibility and Yield Advantages Over Other Methylphenylstannanes

Historical synthetic studies reveal that the preparation of mixed methylphenylstannanes via sodium stannide intermediates in liquid ammonia is highly dependent on the specific combination of aryl and alkyl halides employed. For example, the synthesis of dimethyldiphenylstannane via reaction of disodium-diphenyl stannide with methyl iodide proceeds in 84% yield, whereas the reverse reaction (disodium-dimethyl stannide with iodobenzene) yields virtually no stannane product and instead forms dimethylstannyl oxide upon hydrolysis [1]. This demonstrates that the directionality of the coupling reaction critically impacts synthetic efficiency. While direct yield data for methyl(phenyl)stannane itself are not reported in this classic work, the broader synthetic context underscores that not all methylphenylstannanes are equally accessible; the choice of precursor and reaction conditions must be carefully optimized. For procurement, this implies that commercially sourced material from optimized synthetic routes may offer superior purity and cost-effectiveness compared to in-house preparation attempts.

Organotin Synthesis Grignard Reaction Preparative Chemistry

Optimal Application Scenarios for Methyl(phenyl)stannane (CAS 57025-30-6) Based on Verified Evidence


Precursor for Sn–H/N–H Dehydrocoupling Reactions

Methyl(phenyl)stannane is ideally suited as a reagent for stoichiometric 1:1 dehydrocoupling with difunctional substrates such as biuret. The reaction proceeds to completion, yielding tetra-coordinate cyclic organotin products that are well-characterized by multinuclear NMR and thermal analysis. This application is distinct from tetraorganotin chemistry and leverages the unique dihydride functionality of the compound [1].

Synthesis of Unsymmetrical Organotin Polymers or Oligomers

The presence of two reactive Sn–H bonds in an unsymmetrical (methyl/phenyl) environment makes methyl(phenyl)stannane a potential monomer for step-growth dehydrocoupling polymerization with di- or multifunctional protic reagents. The thermal stability of the resulting products up to ~190 °C suggests utility in materials applications where moderate thermal processing is required [1].

Laboratory-Scale Hydrometallation or Radical Cyclization Studies

As a diorganotin dihydride, methyl(phenyl)stannane can serve as a source of hydrogen atoms in radical chain reactions. While direct kinetic data are not available, the compound's liquid physical state facilitates handling under inert atmosphere, and its anticipated lower toxicity relative to triorganotin hydrides (based on class-level QSAR) makes it a preferred choice for small-scale synthetic methodology development [2][3].

Technical Documentation Hub

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